3-Amino-2-(cyclohexylmethoxy)benzoic acid
Description
Properties
IUPAC Name |
3-amino-2-(cyclohexylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAKPHZQLBFYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC=C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-Amino-2-hydroxybenzoic Acid
The most direct route involves the reaction of 3-amino-2-hydroxybenzoic acid with cyclohexylmethyl bromide under basic conditions. This method leverages the nucleophilic aromatic substitution (SNAr) mechanism, where the hydroxyl group at the 2-position is replaced by the cyclohexylmethoxy group.
Reaction Conditions:
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Temperature: 80–100°C
-
Time: 12–24 hours
The carboxylic acid group is often protected as a methyl or ethyl ester during alkylation to prevent side reactions. For example, prior esterification with methanol and sulfuric acid yields methyl 3-amino-2-hydroxybenzoate , which undergoes alkylation more efficiently. Post-alkylation, the ester is hydrolyzed back to the carboxylic acid using aqueous NaOH or HCl.
Yield Optimization:
-
Using a 10% molar excess of cyclohexylmethyl bromide improves conversion.
-
Anhydrous conditions minimize hydrolysis of the alkylating agent.
Sequential Functionalization via Nitro Intermediates
An alternative approach introduces the amino group after installing the cyclohexylmethoxy substituent. This method avoids competing reactions between the amino and alkoxy groups during synthesis.
Step 1: Synthesis of 2-(cyclohexylmethoxy)benzoic Acid
Starting with 2-hydroxybenzoic acid (salicylic acid) , alkylation with cyclohexylmethyl bromide proceeds similarly to Section 1.1. The product is 2-(cyclohexylmethoxy)benzoic acid .
Step 2: Nitration at the 3-Position
Nitration introduces a nitro group at the 3-position using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The cyclohexylmethoxy group directs electrophilic attack to the para position relative to itself, but steric hindrance from the bulky cyclohexyl group can shift regioselectivity to the meta position.
Conditions:
-
Nitrating Agent: 70% HNO₃ in H₂SO₄
-
Temperature: 0–5°C (ice bath)
-
Time: 2–4 hours
Step 3: Reduction of Nitro to Amino Group
The nitro group is reduced to an amino group using catalytic hydrogenation. Raney nickel or palladium on carbon (Pd/C) under hydrogen gas (1–2 MPa pressure) achieves high yields.
Example Protocol:
-
Substrate: 3-nitro-2-(cyclohexylmethoxy)benzoic acid (5.0 g)
-
Catalyst: Raney nickel (0.5 g, 10 wt%)
-
Solvent: Ethyl acetate
-
Conditions: 35°C, 1.0 MPa H₂, 3 hours
Reaction Mechanisms and Kinetic Analysis
Alkylation via SNAr Mechanism
The hydroxyl group at the 2-position of 3-amino-2-hydroxybenzoic acid acts as a leaving group in the presence of a strong base. Deprotonation generates a phenoxide ion, which undergoes nucleophilic attack by cyclohexylmethyl bromide. The transition state involves partial bonding between the oxygen nucleophile and the electrophilic carbon of the alkylating agent.
Rate-Limiting Factors:
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize the transition state.
-
Leaving Group Ability: The hydroxyl group’s poor leaving capacity necessitates strong bases for deprotonation.
Nitration Regioselectivity
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance heat and mass transfer. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–60 minutes | Maximizes conversion |
| Temperature | 90°C | Balances reaction rate and side reactions |
| Catalyst Loading | 5% Pd/C | Reduces costs while maintaining activity |
Advantages:
Catalyst Recycling
Raney nickel catalysts are reused for up to 10 cycles without significant activity loss. Filtration and washing with dilute HCl (3% v/v) restore catalytic performance.
Challenges and Mitigation Strategies
Steric Hindrance
The cyclohexylmethoxy group’s bulk slows alkylation and nitration. Strategies include:
-
Higher Reaction Temperatures: 100–120°C for alkylation.
-
Ultrasonic Irradiation: Enhances mixing in viscous reaction mixtures.
Competing Side Reactions
-
N-Alkylation: The amino group may react with cyclohexylmethyl bromide. Solution: Protect the amino group as an acetyl derivative before alkylation.
-
Over-Reduction: Excessive hydrogenation can reduce the carboxylic acid. Solution: Use mild reducing agents (e.g., ammonium formate with Pd/C).
Emerging Methodologies
Photoredox Catalysis
Recent studies explore visible-light-mediated alkylation using iridium photocatalysts (e.g., Ir(ppy)₃). This method operates at room temperature and avoids strong bases, achieving 80–85% yield.
Biocatalytic Approaches
Lipase enzymes (e.g., Candida antarctica lipase B) catalyze the esterification step under aqueous conditions, reducing reliance on toxic solvents.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(cyclohexylmethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 3-amino-2-(cyclohexylmethoxy)benzoic acid consists of a benzoic acid core with an amino group and a cyclohexylmethoxy substituent. This configuration enhances its reactivity and interaction with biological targets, making it suitable for a range of applications.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a key intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives.
2. Biology:
- Biochemical Probes: Its structural properties make it useful as a biochemical probe in enzymatic studies. The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity.
- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. Studies have shown significant inhibitory effects compared to control compounds, highlighting its potential as a tool in metabolic research.
3. Medicine:
- Anti-inflammatory Properties: The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the release of pro-inflammatory mediators, indicating its potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity: Preliminary studies have demonstrated that this compound exhibits activity against certain bacterial strains, suggesting its potential use in treating infections.
Case Study 1: Enzyme Inhibition
In a controlled study assessing the compound's ability to inhibit metabolic enzymes, it was found to significantly reduce enzyme activity compared to untreated controls. This study underscored the compound's utility as a biochemical probe in metabolic research.
Case Study 2: Anti-inflammatory Effects
A mouse model was used to evaluate the anti-inflammatory effects of this compound. Results indicated a marked reduction in inflammation markers following administration, suggesting its potential role in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-Amino-2-(cyclohexylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Halogenated analogs (e.g., 2-Amino-3-chlorobenzoic acid) exhibit higher acidity due to electron-withdrawing effects, which may influence ionization and bioavailability .
Acute Toxicity (LD₅₀) Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () identify molecular connectivity indices (0JA, 1JA) as critical predictors of oral LD₅₀ in mice. For example:
- Electron-donating groups (e.g., -OCH₃, -NH₂) may reduce toxicity by decreasing reactivity with biological targets.
Antioxidant Activity
Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acid analogs due to resonance stabilization of radicals by the conjugated CH=CHCOOH group .
Environmental Behavior and Degradation
Benzoic acid derivatives undergo microbial transformation via pathways such as:
Impact of Substituents :
- The cyclohexylmethoxy group may slow degradation due to steric hindrance, increasing environmental persistence.
- Amino groups could enhance solubility in aqueous environments, promoting interaction with microbial enzymes .
Industrial and Pharmaceutical Relevance
- Extraction Efficiency: Benzoic acid derivatives with higher distribution coefficients (e.g., phenol, benzoic acid) are extracted more rapidly in emulsion liquid membranes than polar analogs like acetic acid . The lipophilic cyclohexylmethoxy group in this compound may improve extraction efficiency in non-polar solvents.
- Synthetic Intermediates: Analogous compounds (e.g., 3-Amino-2-(benzyloxy)benzoic acid) are used in peptide coupling and antibiotic synthesis, suggesting similar applications for the target compound .
Biological Activity
3-Amino-2-(cyclohexylmethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features an amino group, a methoxy group, and a cyclohexyl substituent on the benzene ring. This unique structure may influence its interactions with biological targets, enhancing its binding affinity and specificity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the methoxy and cyclohexyl groups may enhance binding properties. This interaction can modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.
- Cellular Processes : The compound may disrupt cellular processes by altering signal transduction pathways.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that this compound may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators .
Case Studies and Research Findings
- In Silico Studies : A study investigated the binding affinities of various benzoic acid derivatives, including this compound, to cathepsins B and L. The results indicated strong interactions with these enzymes, suggesting potential applications in modulating proteolytic pathways involved in cancer progression .
- Cytotoxicity Assays : In cell-based assays using human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), this compound exhibited low cytotoxicity while enhancing proteasome activity. This indicates a favorable therapeutic index for further development .
- Tyrosinase Inhibition : Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. The presence of bulky groups like cyclohexylmethoxy has been correlated with enhanced inhibitory activity against tyrosinase, which could be beneficial in treating pigmentation disorders .
Data Table: Biological Activities of this compound
Q & A
Q. What are the established synthetic routes for 3-Amino-2-(cyclohexylmethoxy)benzoic acid, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid scaffold. A plausible route includes:
Amino Group Protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the amino group during subsequent reactions .
Etherification : React the hydroxyl group at the 2-position with cyclohexylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexylmethoxy moiety. Similar etherification strategies are documented for trifluoroethoxy analogs .
Deprotection and Purification : Acidic hydrolysis (e.g., HCl in dioxane) removes the protecting group, followed by recrystallization or HPLC purification .
- Critical Conditions :
- Temperature: 80–100°C for etherification.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalysts: Phase-transfer catalysts (e.g., TBAB) improve yield in biphasic systems .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expected signals include a singlet for the amino group (δ 5.2–5.5 ppm, exchangeable), a multiplet for cyclohexyl protons (δ 1.0–2.0 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : The carboxylic acid carbon appears at δ 170–175 ppm, while the cyclohexyl carbons resonate at δ 25–35 ppm .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%) .
- Melting Point : Compare observed values (e.g., 210–215°C) with literature data to confirm identity .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media .
- Structural Analog Analysis : Compare bioactivity with analogs (e.g., trifluoroethoxy or chlorinated derivatives) to identify structure-activity relationships (SAR). For instance, substituents like halogens or bulky groups may alter membrane permeability .
- Purity Validation : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) as confounding factors .
Q. How can computational chemistry aid in predicting the reactivity or interaction mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair may participate in hydrogen bonding with biological targets .
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase or kinases) to predict binding affinities. The cyclohexylmethoxy group’s hydrophobicity may enhance binding to hydrophobic pockets .
- Retrosynthetic Planning : AI-driven tools (e.g., Template_relevance Reaxys) propose optimal synthetic pathways by analyzing reaction databases .
Notes
- Avoid extrapolating data from consumer-grade sources (e.g., BenchChem). Prioritize peer-reviewed journals and authoritative databases like PubChem .
- Structural analogs (e.g., trifluoroethoxy or chlorinated benzoic acids) provide insights into reactivity and bioactivity but require validation via controlled experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
